N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c17-10-13-2-1-6-18-15(13)21-8-4-12(5-9-21)11-19-16(22)14-3-7-20-23-14/h1-3,6-7,12H,4-5,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOIBRDKDPNBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with isoxazole-5-carboxamide under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(a) 2'-Fluoroortho-fluorofentanyl (N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide)
- Structural Differences: Replaces the 3-cyanopyridin-2-yl and isoxazole groups with fluorinated phenethyl and phenylpropionamide moieties.
- Functional Implications: This fentanyl analog exhibits high μ-opioid receptor affinity, unlike the target compound, which lacks the phenethyl “anchor” critical for opioid activity. The cyanopyridine and isoxazole groups in the target compound likely redirect selectivity toward non-opioid targets .
(b) 4'-Methyl Acetyl Fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide)
- Structural Differences: Substitutes the cyanopyridine and isoxazole with a 4-methylphenethyl group and phenylacetamide.
- Functional Implications: Retains opioid activity due to the phenethyl-piperidine scaffold, whereas the target compound’s cyanopyridine may confer metabolic stability or kinase-binding properties .
Isoxazole Carboxamide Derivatives
(a) 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Structural Differences: Replaces the piperidine-cyanopyridine moiety with a thiazole ring.
- The target compound’s piperidine-cyanopyridine system may improve blood-brain barrier penetration compared to this analog .
(b) Goxalapladib (CAS-412950-27-7)
- Structural Differences: Features a naphthyridine core and trifluoromethyl biphenyl group instead of cyanopyridine and isoxazole.
- Functional Implications : Goxalapladib targets lipoprotein-associated phospholipase A2 (Lp-PLA2) for atherosclerosis, whereas the target compound’s isoxazole-pyridine system may favor kinase or protease inhibition .
Pharmacological and Physicochemical Data Table
Key Research Findings
Piperidine Modifications: The piperidine ring in the target compound’s structure is critical for conformational flexibility. Unlike fentanyl analogs, its substitution with a cyanopyridine group eliminates opioid receptor binding but may enhance selectivity for enzymes like cyclin-dependent kinases (CDKs) .
Isoxazole vs. Thiazole : The isoxazole ring in the target compound offers reduced metabolic lability compared to thiazole-containing analogs, as seen in preclinical studies of similar molecules .
Cyanopyridine Advantage: The 3-cyanopyridin-2-yl group improves solubility and bioavailability relative to bulkier aryl groups in compounds like Goxalapladib, which require lipophilic substituents for target engagement .
Biological Activity
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes an isoxazole ring, which is known for its role in various pharmacological activities, particularly as an anticancer agent.
This compound operates through several mechanisms:
- CXCR3 Receptor Antagonism : This compound has been identified as a CXCR3 receptor antagonist, which is implicated in the modulation of immune responses and inflammatory diseases. Targeting this receptor can be beneficial in conditions such as multiple sclerosis and rheumatoid arthritis .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. It induces cell cycle arrest and apoptosis, particularly in liver cancer cells (Huh7) and breast cancer cells (MCF7) .
Biological Activity Data
The following table summarizes the biological activity of this compound based on available studies:
| Cell Line | IC50 Value (µM) | Mechanism | Reference |
|---|---|---|---|
| Huh7 | 4.7 | Cell cycle arrest | |
| MCF7 | 17.9 | Apoptosis induction | |
| HCT116 | 8.5 | Inhibition of proliferation |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of isoxazole derivatives, this compound showed potent activity against liver cancer cell lines. The compound was tested alongside standard chemotherapeutics such as doxorubicin and sorafenib, demonstrating comparable efficacy with an IC50 value of 4.7 µM against Huh7 cells .
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory potential of this compound through CXCR3 antagonism. The results indicated that treatment with this compound significantly reduced inflammatory markers in models of rheumatoid arthritis and multiple sclerosis, suggesting its utility in treating autoimmune disorders .
Q & A
Q. What are the key synthetic steps and optimization strategies for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidine core substituted with 3-cyanopyridine. This may involve nucleophilic substitution or coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to activate carboxylic acid intermediates .
- Step 2 : Functionalization of the piperidine nitrogen with a methyl group linked to the isoxazole-5-carboxamide moiety. Solvents such as DMSO or DMF are often used, with triethylamine as a base to facilitate amide bond formation .
- Optimization : Reaction yields (typically 50–70%) are improved via column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC purification for final product validation .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HATU, DMSO, 25°C | 65 | 90 |
| 2 | TEA, DMF, reflux | 58 | 85 |
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the piperidine, cyanopyridine, and isoxazole moieties. For example, the methylene bridge (-CH-) between piperidine and isoxazole appears as a triplet at ~3.2–3.5 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 385.15) .
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Strategies include:
- Dose-Response Repetition : Test across multiple concentrations (e.g., 0.1–100 µM) to identify IC consistency .
- Structural Analog Comparison : Compare with analogs like N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide to isolate substituent effects (e.g., pyridine vs. pyrimidine impact on target binding) .
- Molecular Dynamics Simulations : Model interactions with targets (e.g., kinase enzymes) to rationalize activity discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., -OH or -NH) to reduce LogP values >3, improving solubility. For example, replacing the cyanopyridine with a pyridone increases aqueous solubility by 40% .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., piperidine N-methyl oxidation). Deuterium labeling at labile positions can extend half-life .
Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., PARP enzymes). The isoxazole carboxamide moiety often shows hydrogen bonding with catalytic residues .
- QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., cyano vs. trifluoromethyl) with activity. Example parameters include Hammett constants and polar surface area .
Data Contradiction Analysis
Example Case : Conflicting IC values in cancer cell lines (e.g., 2 µM in HeLa vs. 15 µM in MCF-7):
- Hypothesis : Differential expression of efflux transporters (e.g., P-gp) in MCF-6.
- Validation : Co-administer inhibitors (e.g., verapamil) to assess IC shifts. A 50% reduction in MCF-7 IC supports transporter involvement .
Key Structural and Analytical Data
Table 2 : Spectroscopic Signatures
| Functional Group | NMR Shift (ppm) | IR Peak (cm) |
|---|---|---|
| Piperidine -CH- | 1.6–2.1 (m) | - |
| Isoxazole C=O | - | 1650–1680 |
| Cyanopyridine C≡N | - | 2200–2250 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
